molecular formula C16H20N2O B14547929 N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide CAS No. 62187-91-1

N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide

Cat. No.: B14547929
CAS No.: 62187-91-1
M. Wt: 256.34 g/mol
InChI Key: AGGPCFIIUUDENX-UHFFFAOYSA-N
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Description

N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide is an organic compound that features a benzyl group, a methyl group, and a pyrrole ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide typically involves the reaction of benzylamine with 2-methyl-1H-pyrrole-3-carboxylic acid under specific conditions. The reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to promote the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-methyl-N-(1H-pyrrol-3-yl)propanamide: Lacks the methyl group on the pyrrole ring.

    N-Benzyl-2-methyl-N-(1-methyl-1H-indol-3-yl)propanamide: Contains an indole ring instead of a pyrrole ring.

    N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide: The position of the substituent on the pyrrole ring is different.

Uniqueness

N-Benzyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide is unique due to the specific positioning of the methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development .

Properties

CAS No.

62187-91-1

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-benzyl-2-methyl-N-(1-methylpyrrol-3-yl)propanamide

InChI

InChI=1S/C16H20N2O/c1-13(2)16(19)18(15-9-10-17(3)12-15)11-14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3

InChI Key

AGGPCFIIUUDENX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CC=C1)C2=CN(C=C2)C

Origin of Product

United States

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